2-(Pyridin-2-ylsulfonyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyridin-2-ylsulfonyl)acetic acid” has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a sulfonyl group and an acetic acid group. The molecular formula is C7H7NO4S.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 201.2 g/mol . The melting point is between 136-137 degrees Celsius .Scientific Research Applications
1. Application in Ophthalmology
2-(Pyridin-2-ylsulfonyl)acetic acid derivatives have been identified as potential ocular hypotensive agents. A study led by Iwamura et al. (2018) discovered a compound with a (pyridin-2-ylamino)acetic acid moiety, named omidenepag, which showed potent activity toward the human EP2 receptor. This compound, in its prodrug form (omidenepag isopropyl), effectively lowered intraocular pressure in monkeys, suggesting potential for glaucoma treatment (Iwamura et al., 2018).
2. Role in Corrosion Inhibition
The compound has been investigated for its ability to inhibit corrosion of steel in sulfuric acid solutions. A study by Bouklah et al. (2005) found that derivatives of this compound acted as effective corrosion inhibitors, with their efficiency increasing with concentration (Bouklah et al., 2005).
3. Utility in Chemical Synthesis
This compound has been used in the field of organic chemistry for various synthetic applications. Wnuk et al. (1996) demonstrated its use in stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, which is a method for the synthesis of α-fluoro esters. This methodology offers a mild approach for removing the sulfone moiety in organic synthesis (Wnuk et al., 1996).
4. Applications in Material Science
The compound's derivatives have been explored in material science, particularly in the development of luminescent materials. Grummt et al. (2007) studied the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its derivatives in various pH conditions. Their findings indicate potential applications of these compounds in metal sensing and laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).
Properties
IUPAC Name |
2-pyridin-2-ylsulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORPJPPMXTMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695240 | |
Record name | (Pyridine-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-71-0 | |
Record name | (Pyridine-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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